molecular formula C17H13N5O6 B3898404 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone

Cat. No. B3898404
M. Wt: 383.3 g/mol
InChI Key: GDPMRRFZJKEICX-GRSHGNNSSA-N
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Description

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone, also known as MNP or 5-nitro-2-pyridylhydrazone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes are thought to act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. This compound has also been shown to inhibit the activity of certain enzymes, including xanthine oxidase and superoxide dismutase.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects in vitro and in vivo. These effects include antioxidant activity, metal chelation, and inhibition of enzyme activity. This compound has also been shown to possess anti-inflammatory properties and to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is its potent antioxidant activity, which makes it useful for studying the role of oxidative stress in various disease states. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory experiments. However, this compound does have some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. One area of interest is the development of new this compound derivatives with enhanced antioxidant activity and metal chelation properties. Additionally, this compound could be used as a tool for studying the role of oxidative stress in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, this compound could be used as a diagnostic tool for the detection of metal ions in biological samples, potentially leading to new diagnostic and therapeutic approaches for a range of diseases.

Scientific Research Applications

5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been used extensively in scientific research as a chelating agent for various metal ions, including iron, copper, and zinc. This compound has been shown to possess potent antioxidant activity, which makes it useful for studying the role of oxidative stress in various disease states. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

N-[(Z)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6/c1-27-16-8-11(21(23)24)2-5-14(16)15-6-4-13(28-15)10-19-20-17-7-3-12(9-18-17)22(25)26/h2-10H,1H3,(H,18,20)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMRRFZJKEICX-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone
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5-(2-methoxy-4-nitrophenyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone

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